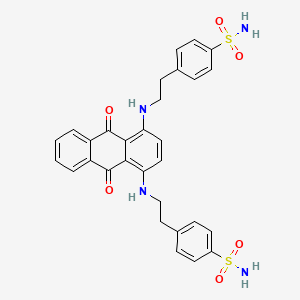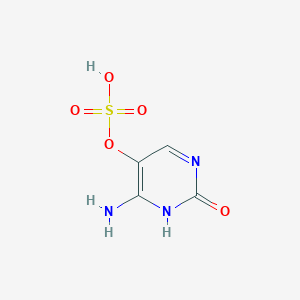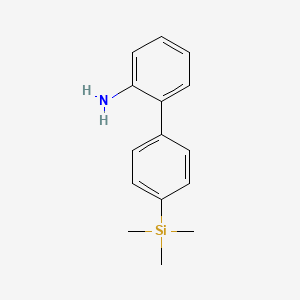
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of a diethylamino group, a propan-2-yl group, and two methoxyphenyl groups attached to an acetate moiety, with a hydrogen chloride component. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) typically involves the esterification of bis(4-methoxyphenyl)acetic acid with 1-(diethylamino)propan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrogen chloride to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, while the methoxyphenyl groups contribute to the compound’s overall stability and reactivity. The acetate moiety facilitates the compound’s entry into cells, where it can exert its effects on various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Diethylamino)propan-2-yl bis(4-hydroxyphenyl)acetate: Similar structure but with hydroxy groups instead of methoxy groups.
1-(Diethylamino)propan-2-yl bis(4-chlorophenyl)acetate: Contains chlorophenyl groups instead of methoxyphenyl groups.
1-(Diethylamino)propan-2-yl bis(4-methylphenyl)acetate: Features methylphenyl groups instead of methoxyphenyl groups.
Uniqueness
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The combination of diethylamino and methoxyphenyl groups provides a distinct chemical profile that is valuable in various research applications.
Propriétés
Numéro CAS |
5497-40-5 |
|---|---|
Formule moléculaire |
C23H32ClNO4 |
Poids moléculaire |
422.0 g/mol |
Nom IUPAC |
1-(diethylamino)propan-2-yl 2,2-bis(4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C23H31NO4.ClH/c1-6-24(7-2)16-17(3)28-23(25)22(18-8-12-20(26-4)13-9-18)19-10-14-21(27-5)15-11-19;/h8-15,17,22H,6-7,16H2,1-5H3;1H |
Clé InChI |
XNMPIXFUHUEKDE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C)OC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


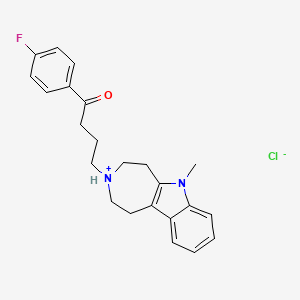
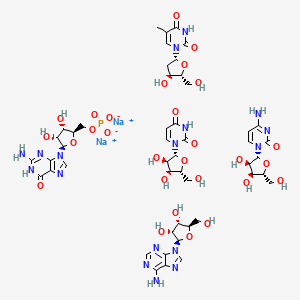
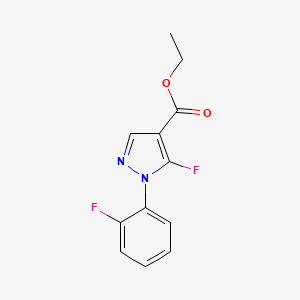
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)


